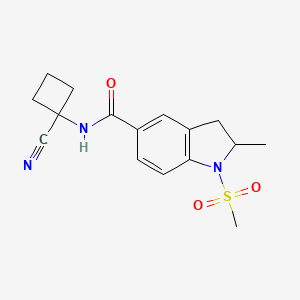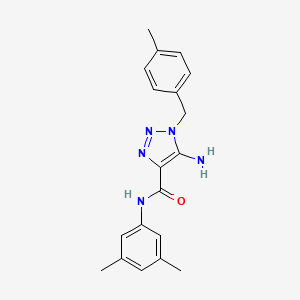
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis and cytotoxic activity of carboxamide derivatives, including those based on quinoxaline structures, have been explored for their potential in cancer treatment. For instance, a series of carboxamide derivatives showed potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting low nanomolar IC(50) values. These compounds have also demonstrated curative effects in in vivo models, suggesting their potential for further development as anticancer agents (Deady et al., 2003).
Pharmacological Evaluation as Serotonin Antagonists
Quinoxalin-2-carboxamide derivatives have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists, which is crucial for managing conditions such as depression. This pharmacological evaluation demonstrates the versatility of the quinoxaline carboxamide scaffold in drug design, providing insights into the structural requirements for 5-HT3 receptor antagonism. The most potent compounds in this series could serve as leads for the development of new therapeutic agents (Mahesh et al., 2011).
Material Science Applications
The inclusion of quinoxaline moieties in polymers, as demonstrated by the synthesis of polyamides containing quinoxaline, highlights the utility of such compounds beyond pharmaceuticals. These polyamides exhibit excellent thermal stability and solubility in polar aprotic solvents, making them of interest for various industrial applications. Their inherent viscosities and amorphous nature suggest potential uses in coatings, films, and fibers where thermal stability is crucial (Patil et al., 2011).
Antimicrobial and Antituberculosis Activities
The electrochemical behavior of 1,4-Di-N-oxide quinoxaline-2-carboxamide derivatives has been correlated with their antimicrobial activity, including against tuberculosis. This relationship between reduction potential and antimicrobial activity provides a basis for the rational design of new antitubercular drugs. Such studies emphasize the importance of understanding the molecular mechanisms of action to design more effective antimicrobial agents (Moreno et al., 2011).
Diagnostic Applications
The development of radioligands based on quinoxaline-2-carboxamides for the visualization of peripheral benzodiazepine receptors (PBR) in vivo with PET imaging illustrates the diagnostic applications of these compounds. Such radioligands enable the noninvasive assessment of PBR, which is relevant in various pathological conditions, including neuroinflammation and cancer. This research underscores the potential of quinoxaline derivatives in the development of diagnostic tools for clinical use (Matarrese et al., 2001).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-7-8-18(16(2)13-15)25-22(27)17-9-11-26(12-10-17)21-14-23-19-5-3-4-6-20(19)24-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYJBYZAFSYIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)


![[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol](/img/structure/B2410135.png)
![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)



![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)

